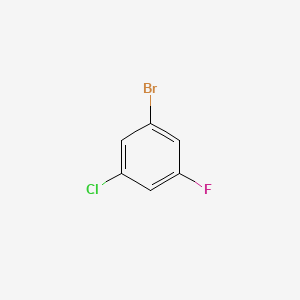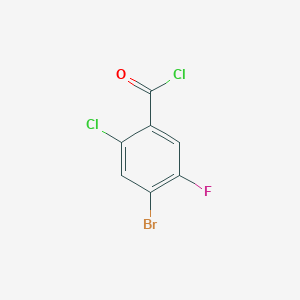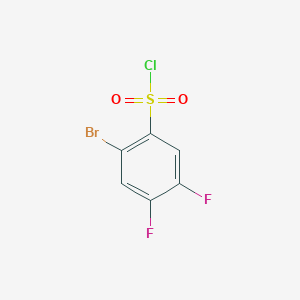
Cloruro de 2-bromo-4,5-difluorobenzenosulfonilo
Descripción general
Descripción
2-Bromo-4,5-difluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H2BrClF2O2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes .
Aplicaciones Científicas De Investigación
2-Bromo-4,5-difluorobenzenesulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in sulfonylation reactions.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound finds applications in the production of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
Target of Action
It’s known that sulfonyl chlorides, in general, are reactive towards amines and alcohols, forming sulfonamides and sulfonate esters respectively .
Mode of Action
2-Bromo-4,5-difluorobenzenesulfonyl chloride, like other sulfonyl chlorides, is a potent electrophile. It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters respectively . The bromine and fluorine substituents on the benzene ring may influence the reactivity of the compound.
Action Environment
The action, efficacy, and stability of 2-Bromo-4,5-difluorobenzenesulfonyl chloride can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment. Moreover, it’s sensitive to moisture , suggesting that it should be stored and handled under dry conditions to maintain its reactivity and stability.
Análisis Bioquímico
Biochemical Properties
2-Bromo-4,5-difluorobenzenesulfonyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a sulfonylating agent, which means it can transfer a sulfonyl group to other molecules. This compound interacts with enzymes such as sulfonyltransferases, which facilitate the transfer of sulfonyl groups to specific substrates. The nature of these interactions typically involves the formation of covalent bonds between the sulfonyl group of 2-Bromo-4,5-difluorobenzenesulfonyl chloride and the active site of the enzyme, leading to the modification of the enzyme’s activity .
Cellular Effects
2-Bromo-4,5-difluorobenzenesulfonyl chloride has various effects on different types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit certain signaling pathways by covalently modifying key signaling proteins, leading to altered cellular responses. Additionally, 2-Bromo-4,5-difluorobenzenesulfonyl chloride can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-4,5-difluorobenzenesulfonyl chloride involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit enzymes by forming a covalent bond with the catalytic residue, thereby blocking the enzyme’s activity. Additionally, 2-Bromo-4,5-difluorobenzenesulfonyl chloride can induce changes in gene expression by modifying transcription factors or other regulatory proteins, leading to altered transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4,5-difluorobenzenesulfonyl chloride can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to moisture or high temperatures. Long-term exposure to 2-Bromo-4,5-difluorobenzenesulfonyl chloride can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in significant alterations in cellular processes .
Dosage Effects in Animal Models
The effects of 2-Bromo-4,5-difluorobenzenesulfonyl chloride vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, 2-Bromo-4,5-difluorobenzenesulfonyl chloride can cause severe toxicity, including damage to vital organs and disruption of normal physiological processes .
Metabolic Pathways
2-Bromo-4,5-difluorobenzenesulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of the compound, leading to the formation of metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, 2-Bromo-4,5-difluorobenzenesulfonyl chloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For example, its interaction with specific transporters can lead to its accumulation in certain organelles, affecting the overall cellular response .
Subcellular Localization
The subcellular localization of 2-Bromo-4,5-difluorobenzenesulfonyl chloride can significantly impact its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. The specific localization of 2-Bromo-4,5-difluorobenzenesulfonyl chloride within the cell can determine its role in various biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-difluorobenzenesulfonyl chloride typically involves the sulfonylation of 2-bromo-4,5-difluorobenzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The process involves the following steps:
Sulfonylation Reaction: 2-Bromo-4,5-difluorobenzene is reacted with chlorosulfonic acid under controlled temperature conditions to form the sulfonyl chloride derivative.
Purification: The crude product is purified using recrystallization or distillation techniques to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-4,5-difluorobenzenesulfonyl chloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4,5-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Electrophilic Aromatic Substitution: The bromine and fluorine substituents on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitrating agents, halogenating agents, and Friedel-Crafts acylating agents are used under acidic conditions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Functionalized Aromatics: Formed through electrophilic aromatic substitution reactions.
Comparación Con Compuestos Similares
- 2-Bromo-4,6-difluorobenzenesulfonyl chloride
- 4-Bromo-2,5-difluorobenzenesulfonyl chloride
- 2-Fluorobenzenesulfonyl chloride
- 4-Fluorobenzenesulfonyl chloride
Comparison: 2-Bromo-4,5-difluorobenzenesulfonyl chloride is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This positioning can influence the compound’s reactivity and selectivity in chemical reactions. Compared to other similar compounds, it may offer different reactivity profiles and selectivity, making it suitable for specific applications in organic synthesis and industrial processes .
Propiedades
IUPAC Name |
2-bromo-4,5-difluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2O2S/c7-3-1-4(9)5(10)2-6(3)13(8,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIOWUSICQPJJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401256779 | |
| Record name | 2-Bromo-4,5-difluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401256779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874784-11-9 | |
| Record name | 2-Bromo-4,5-difluorobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874784-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4,5-difluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401256779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


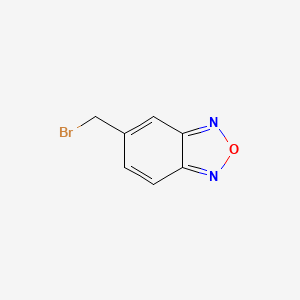
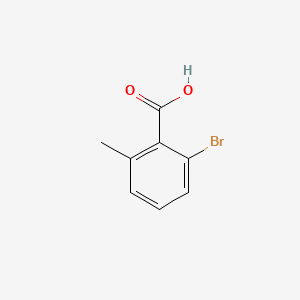
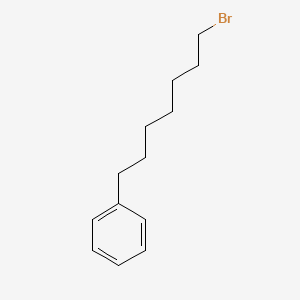
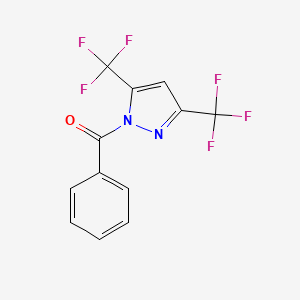

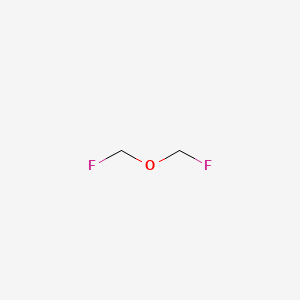

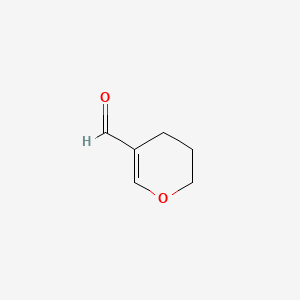
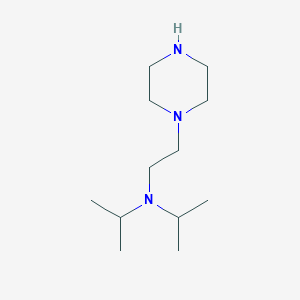
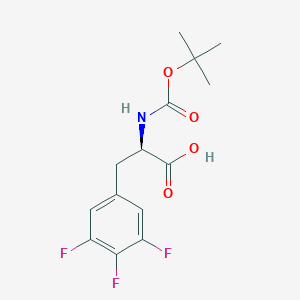
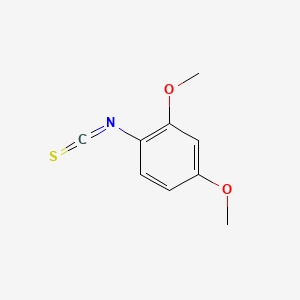
![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1273173.png)
